molecular formula C15H20O2 B14250503 3-{[(4-Methylphenyl)methoxy]methyl}-7-oxabicyclo[4.1.0]heptane CAS No. 383188-37-2

3-{[(4-Methylphenyl)methoxy]methyl}-7-oxabicyclo[4.1.0]heptane

Katalognummer: B14250503
CAS-Nummer: 383188-37-2
Molekulargewicht: 232.32 g/mol
InChI-Schlüssel: LGEDQFZKWAETLE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{[(4-Methylphenyl)methoxy]methyl}-7-oxabicyclo[410]heptane is an organic compound characterized by its unique bicyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-Methylphenyl)methoxy]methyl}-7-oxabicyclo[4.1.0]heptane typically involves the reaction of 4-methylphenylmethanol with an epoxide precursor under specific conditions. The reaction is often catalyzed by a strong acid or base to facilitate the formation of the bicyclic structure. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for further applications.

Analyse Chemischer Reaktionen

Types of Reactions

3-{[(4-Methylphenyl)methoxy]methyl}-7-oxabicyclo[4.1.0]heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

3-{[(4-Methylphenyl)methoxy]methyl}-7-oxabicyclo[4.1.0]heptane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Wirkmechanismus

The mechanism by which 3-{[(4-Methylphenyl)methoxy]methyl}-7-oxabicyclo[4.1.0]heptane exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-{[(4-Methoxyphenyl)methoxy]methyl}-7-oxabicyclo[4.1.0]heptane
  • 3-{[(4-Chlorophenyl)methoxy]methyl}-7-oxabicyclo[4.1.0]heptane
  • 3-{[(4-Bromophenyl)methoxy]methyl}-7-oxabicyclo[4.1.0]heptane

Uniqueness

3-{[(4-Methylphenyl)methoxy]methyl}-7-oxabicyclo[4.1.0]heptane is unique due to its specific substituent (4-methylphenyl) which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Eigenschaften

CAS-Nummer

383188-37-2

Molekularformel

C15H20O2

Molekulargewicht

232.32 g/mol

IUPAC-Name

3-[(4-methylphenyl)methoxymethyl]-7-oxabicyclo[4.1.0]heptane

InChI

InChI=1S/C15H20O2/c1-11-2-4-12(5-3-11)9-16-10-13-6-7-14-15(8-13)17-14/h2-5,13-15H,6-10H2,1H3

InChI-Schlüssel

LGEDQFZKWAETLE-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)COCC2CCC3C(C2)O3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.